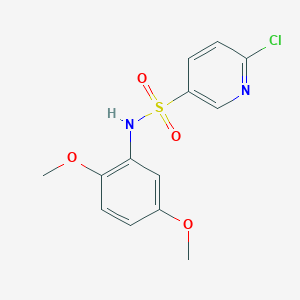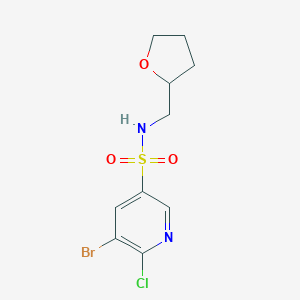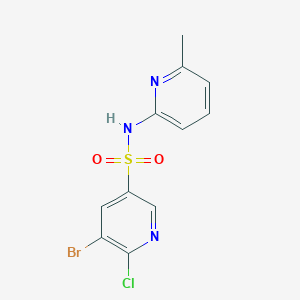![molecular formula C25H23N3O B385450 4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one CAS No. 637754-67-7](/img/structure/B385450.png)
4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors to optimize efficiency and reduce costs .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to modify specific functional groups.
Substitution: Electrophilic substitution reactions are common due to the presence of aromatic rings.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation at the benzylic position typically yields benzoic acids .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind with high affinity to multiple receptors, influencing various biological pathways . The exact pathways and targets can vary depending on the specific application, but common targets include enzymes and receptors involved in cell signaling and metabolic processes .
Comparación Con Compuestos Similares
Similar compounds include other benzimidazole derivatives such as:
- 2-(2-benzimidazolyl)phenol
- 5,6-dimethyl-1H-benzimidazole
- 1H-benzimidazole-2-carboxylic acid
What sets 4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one apart is its unique combination of the benzimidazole and pyrrolidinone moieties, which may confer distinct biological activities and chemical properties .
Propiedades
IUPAC Name |
4-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O/c1-18-8-7-9-19(14-18)16-28-23-13-6-5-12-22(23)26-25(28)20-15-24(29)27(17-20)21-10-3-2-4-11-21/h2-14,20H,15-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNUHXFFHLIKJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(6-Chloropyridin-3-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B385374.png)
![1,4-Bis[(6-chloropyridin-3-yl)sulfonyl]piperazine](/img/structure/B385376.png)
![6-chloro-N-(5-{[(6-chloro-3-pyridinyl)sulfonyl]amino}pentyl)-3-pyridinesulfonamide](/img/structure/B385379.png)




![1-[(5-Bromo-6-chloro-3-pyridinyl)sulfonyl]indoline](/img/structure/B385384.png)


![1-[(5-Bromo-6-chloro-3-pyridinyl)sulfonyl]-2-methylindoline](/img/structure/B385388.png)
![3-Bromo-2-chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]pyridine](/img/structure/B385390.png)
